molecular formula C19H20F3N7O B2585263 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097918-20-0

2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2585263
CAS No.: 2097918-20-0
M. Wt: 419.412
InChI Key: FEDPEIRIMCZPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C19H20F3N7O and its molecular weight is 419.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic Activity and Eosinophil Infiltration Inhibition Research has identified derivatives within the triazolopyridazine family, closely related to the specified compound, that exhibit potent antihistaminic activities along with an inhibitory effect on eosinophil infiltration. For instance, a study synthesized a series of triazolopyridazine derivatives that demonstrated both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, with one derivative, TAK-427, showing significant potential as a therapeutic agent for atopic dermatitis and allergic rhinitis due to its dual antihistaminic and anti-inflammatory activities M. Gyoten et al., 2003.

Androgen Receptor Downregulation for Prostate Cancer Treatment Another application involves the downregulation of androgen receptors, a critical pathway in the treatment of advanced prostate cancer. Modifications of the triazolopyridazine core structure have led to the development of AZD3514, a clinical candidate undergoing Phase I trials for castrate-resistant prostate cancer, showcasing the compound's relevance in oncology R. Bradbury et al., 2013.

Anti-diabetic Drug Development In the realm of metabolic disorders, specifically diabetes, triazolopyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. This research highlights the compound's utility in enhancing insulinotropic activities and showcasing antioxidant properties, contributing to its potential as an effective treatment for diabetes B. Bindu et al., 2019.

Structural and Chemical Analysis Furthermore, studies on triazolopyridazine derivatives, including structural analysis, Density Functional Theory (DFT) calculations, and Hirshfeld surface studies, have significantly contributed to understanding the chemical and physical properties of these compounds. These analyses are essential for the rational design of new drugs and for predicting their behavior in biological systems Hamdi Hamid Sallam et al., 2021.

Mechanism of Action

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7O/c20-19(21,22)18-24-23-15-4-5-16(26-29(15)18)27-8-6-12(7-9-27)11-28-17(30)10-13-2-1-3-14(13)25-28/h4-5,10,12H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDPEIRIMCZPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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